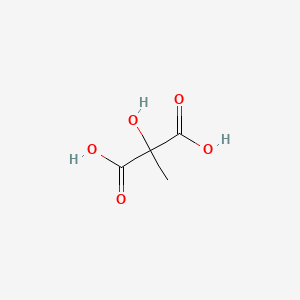
Methyltartronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltartronic acid, also known as 2-Methyltartronic acid, is an organic compound with the molecular formula C4H6O5 . It has an average mass of 134.087 Da and a monoisotopic mass of 134.021530 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 4 carbon atoms, 6 hydrogen atoms, and 5 oxygen atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3, a boiling point of 404.8±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.1 mmHg at 25°C . It has an enthalpy of vaporization of 75.8±6.0 kJ/mol and a flash point of 212.8±21.1 °C . The index of refraction is 1.532, and the molar refractivity is 25.2±0.3 cm3 . It has 5 H bond acceptors, 3 H bond donors, and 2 freely rotating bonds .
Scientific Research Applications
Synthesis and Chemical Properties
Methyltartronic acid (2-hydroxy-2-methylpropanedioic acid) has been synthesized through a simple two-step approach from methacrylic acid via α-methylglyceric acid. This process employs hydrogen peroxide and oxygen as oxidants in an aqueous medium, using tungstic acid and palladium on carbon as catalysts (An, D'aloisio, & Venturello, 1992).
Vapor Pressure Studies
Research on the vapor pressure of organic compounds like this compound is vital in understanding the formation and fate of secondary organic aerosol. Measurements have shown that the vapor pressure of this compound is significantly lower than previously reported, which impacts modeling and prediction of aerosol behavior (Huisman et al., 2013).
Mass Spectrometry and Analytical Applications
This compound has been studied using gas chromatography-mass spectrometry as trimethylsilyl derivatives. This research provides insights into the identification and structural analysis of hydroxy dicarboxylic acids, essential for chemical analysis and research (Petersson, 1972).
Atmospheric Chemistry
This compound is identified as a Highly Oxygenated Molecular (HOM) tracer for aged isoprene aerosol in atmospheric studies. Understanding its role in the photooxidation and ozonolysis of isoprene under various conditions is crucial for atmospheric chemistry and environmental studies (Jaoui et al., 2019).
Environmental Applications
The ability of this compound and related compounds to be used in the biosorption of dyes and pollutants has been explored. For instance, tartaric acid-modified wheat bran showed effectiveness in removing methyl blue from aqueous solutions, highlighting potential environmental and wastewater treatment applications (Yao, Lai, & Shi, 2012).
Mechanism of Action
Methyltartronic acid, also known as DL-Methyltartronic acid, is a chemical compound with the molecular formula C4H6O5 . The mechanism of action of this compound involves several aspects, including its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.
Result of Action
It has been suggested that the compound may have antioxidant activity . .
Biochemical Analysis
Biochemical Properties
Malonic acid participates in various biochemical reactions, particularly in the tricarboxylic acid cycle
Cellular Effects
Changes in cellular acidity can significantly affect cell membrane properties Given that Methyltartronic acid is an acid, it might influence cellular processes through pH-dependent mechanisms
Molecular Mechanism
As a related compound, malonic acid is known to inhibit succinate dehydrogenase, a key enzyme in the tricarboxylic acid cycle . It’s possible that this compound might have similar inhibitory effects on this or other enzymes, but this hypothesis requires experimental validation.
Metabolic Pathways
As a derivative of malonic acid, it might be involved in similar metabolic pathways, such as the tricarboxylic acid cycle
Properties
| { "Design of the Synthesis Pathway": "Methyltartronic acid can be synthesized by the oxidation of meso-tartaric acid using potassium permanganate.", "Starting Materials": [ "meso-tartaric acid", "potassium permanganate", "water", "sodium hydroxide", "methanol" ], "Reaction": [ "Dissolve 10 g of meso-tartaric acid in 100 mL of water.", "Add 5 g of sodium hydroxide to the solution and stir until dissolved.", "Add 5 g of potassium permanganate to the solution and stir for 30 minutes.", "Add 50 mL of methanol to the solution and stir for an additional 30 minutes.", "Filter the solution to remove any precipitate.", "Acidify the filtrate with hydrochloric acid to a pH of 2.", "Extract the solution with ethyl acetate.", "Dry the organic layer with anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain methyltartronic acid." ] } | |
| 595-48-2 | |
Molecular Formula |
C4H6O5 |
Molecular Weight |
134.09 g/mol |
IUPAC Name |
2,2-dihydroxy-3-oxobutanoic acid |
InChI |
InChI=1S/C4H6O5/c1-2(5)4(8,9)3(6)7/h8-9H,1H3,(H,6,7) |
InChI Key |
HVDFUVLFCQSGAK-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)(C(=O)O)O |
Canonical SMILES |
CC(=O)C(C(=O)O)(O)O |
| 595-98-2 595-48-2 |
|
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




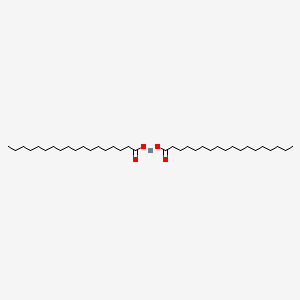
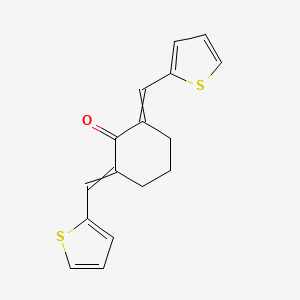
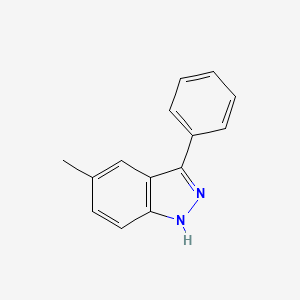
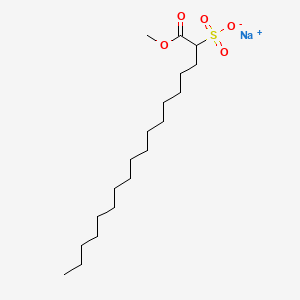

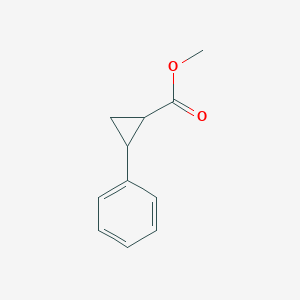


![2-Pyridin-4-YL-1H-imidazo[4,5-C]pyridine](/img/structure/B1607394.png)
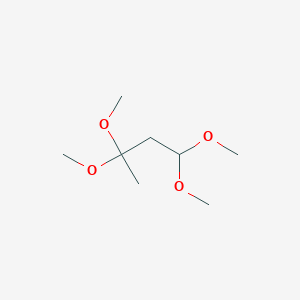
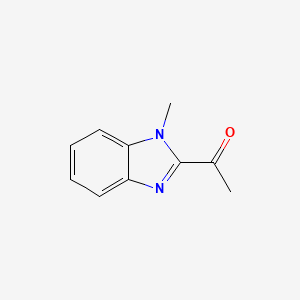
![4-Hydroxy-7-[[5-hydroxy-7-sulfo-6-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-phenyldiazenylnaphthalene-2-sulfonic acid](/img/structure/B1607399.png)
